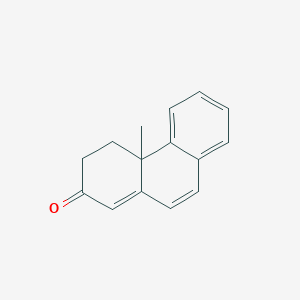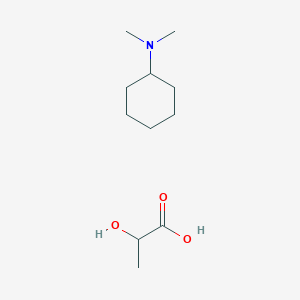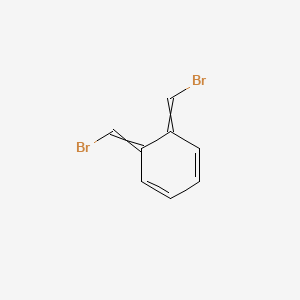![molecular formula C13H18ClNO2 B14600324 [2-(3-Butoxyphenyl)ethyl]carbamyl chloride CAS No. 59732-12-6](/img/structure/B14600324.png)
[2-(3-Butoxyphenyl)ethyl]carbamyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3-Butoxyphenyl)ethyl]carbamyl chloride is an organic compound with the molecular formula C12H16ClNO2. It is a derivative of carbamoyl chloride, featuring a butoxyphenyl group attached to the ethyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Butoxyphenyl)ethyl]carbamyl chloride typically involves the reaction of [2-(3-butoxyphenyl)ethyl]amine with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The general reaction scheme is as follows:
[ \text{[2-(3-Butoxyphenyl)ethyl]amine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to handle phosgene safely and efficiently. The process includes rigorous monitoring of reaction parameters such as temperature, pressure, and phosgene concentration to optimize yield and minimize risks.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(3-Butoxyphenyl)ethyl]carbamyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form [2-(3-butoxyphenyl)ethyl]amine and hydrochloric acid.
Condensation Reactions: It can react with amines or alcohols to form ureas or carbamates, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Hydrolysis: Typically carried out in aqueous solutions at room temperature.
Condensation Reactions: Requires the presence of a base such as triethylamine (TEA) to facilitate the reaction.
Major Products
Nucleophilic Substitution: Formation of azides or nitriles.
Hydrolysis: Formation of [2-(3-butoxyphenyl)ethyl]amine.
Condensation Reactions: Formation of ureas or carbamates.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(3-Butoxyphenyl)ethyl]carbamyl chloride is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a precursor to bioactive molecules. Its derivatives may exhibit pharmacological properties, making it a candidate for drug development and therapeutic applications.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals, including agrochemicals and polymers. Its reactivity allows for the modification of polymer backbones, enhancing material properties.
Mécanisme D'action
The mechanism of action of [2-(3-Butoxyphenyl)ethyl]carbamyl chloride involves its reactivity towards nucleophiles. The carbamyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and water. This reactivity underlies its utility in forming various derivatives through substitution and condensation reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-(3-Butoxyphenyl)ethyl]amine: The parent amine from which the carbamyl chloride is derived.
[2-(3-Butoxyphenyl)ethyl]carbamate: A derivative formed through the reaction with alcohols.
[2-(3-Butoxyphenyl)ethyl]urea: A derivative formed through the reaction with amines.
Uniqueness
What sets [2-(3-Butoxyphenyl)ethyl]carbamyl chloride apart from its similar compounds is its high reactivity due to the presence of the carbamyl chloride group. This makes it a versatile intermediate for synthesizing a wide range of derivatives with diverse applications in chemistry, biology, and industry.
Propriétés
Numéro CAS |
59732-12-6 |
|---|---|
Formule moléculaire |
C13H18ClNO2 |
Poids moléculaire |
255.74 g/mol |
Nom IUPAC |
N-[2-(3-butoxyphenyl)ethyl]carbamoyl chloride |
InChI |
InChI=1S/C13H18ClNO2/c1-2-3-9-17-12-6-4-5-11(10-12)7-8-15-13(14)16/h4-6,10H,2-3,7-9H2,1H3,(H,15,16) |
Clé InChI |
ACOLZFFZKVFMQI-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=CC(=C1)CCNC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Bis[4-(dimethylamino)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine](/img/structure/B14600244.png)

![Dodecahydrodicyclopenta[cd,gh]pentalene](/img/structure/B14600249.png)



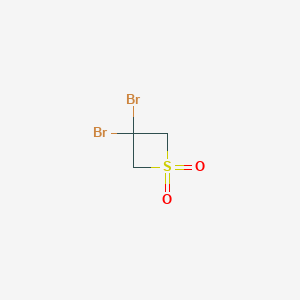

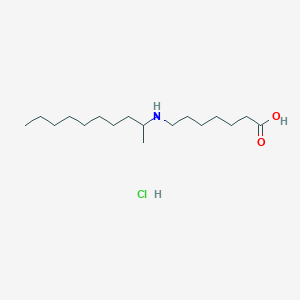
![7-[(Butan-2-yl)oxy]-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14600279.png)

